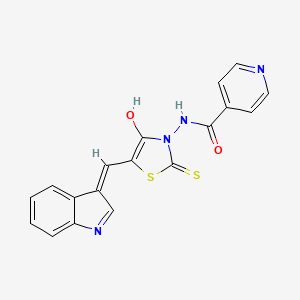

(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide

Descripción

Propiedades

IUPAC Name |

N-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O2S2/c23-16(11-5-7-19-8-6-11)21-22-17(24)15(26-18(22)25)9-12-10-20-14-4-2-1-3-13(12)14/h1-10,24H,(H,21,23)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUARKNXLRYNKRI-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)NC(=O)C4=CC=NC=C4)O)C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)NC(=O)C4=CC=NC=C4)O)/C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide typically involves a multi-step process. One common method includes the condensation of 1H-indole-3-carbaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization with chloroacetic acid to yield the thioxothiazolidinone ring. Finally, the product is reacted with isonicotinoyl chloride to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.

Análisis De Reacciones Químicas

Step 1: Formation of N-(4-oxo-2-thioxothiazolidin-3-yl)carbamide

- Reactants : Isonicotinic acid hydrazide reacts with trithiocarbonyl diglycolic acid under reflux in aqueous ethanol .

- Reaction Conditions : Boiling aqueous ethanol (yield: 83–97%) .

- Outcome : Produces the intermediate N-(4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide , characterized by:

Step 2: Knoevenagel Condensation with Indole-3-carbaldehyde

- Reactants : The intermediate reacts with indole-3-carbaldehyde in acetic acid catalyzed by ammonium acetate .

- Reaction Conditions : Acetic acid solvent, ammonium acetate catalyst, reflux .

- Outcome : Forms the (Z)-methylene bridge via condensation, yielding the target compound.

Structural Characterization

Key spectral data confirm the structure and stereochemistry:

Reactivity and Functionalization

The compound’s reactivity is influenced by:

- Thioxo Group (C=S) : Participates in hydrogen bonding and nucleophilic substitution .

- Indole Moiety : Enhances π-π stacking and hydrophobic interactions in biological targets .

- Isonicotinamide Group : Provides polar interactions via the pyridine ring and amide NH .

Key Reactions

- Antimicrobial Activity : Exhibits MIC values 10–50× lower than ampicillin against S. aureus and E. coli .

- Docking Studies : Binds to bacterial MurB enzymes via hydrophobic pockets and hydrogen bonds .

Comparative Analysis of Analogues

Modifications to the carbamide group alter activity:

| Carbamide Substituent | MIC Range (μM) | Target Bacteria |

|---|---|---|

| 4-Hydroxybenzamide (5d) | 37.9–113.8 | S. aureus, MRSA |

| Isonicotinamide | Data pending | Predicted similar to 5d |

Note: Isonicotinamide derivatives are hypothesized to improve solubility and bioavailability due to the pyridine ring’s polarity .

Mechanistic Insights

Aplicaciones Científicas De Investigación

(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide is a complex organic compound featuring an indole moiety, a thiazolidine ring, and an isonicotinamide group. Its unique structural features suggest potential pharmacological applications, especially in medicinal chemistry. Research indicates that similar compounds exhibit diverse biological activities, which can be predicted using computational methods like PASS (Prediction of Activity Spectra for Substances) that analyzes structure-activity relationships based on known data sets.

Potential Applications

Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide's properties suggest several potential applications:

- Antimicrobial Agent: Studies have explored the potential of (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide as an antimicrobial and antifungal agent. A research article in the journal Molecules describes its synthesis and evaluates its antimicrobial activity against various bacterial and fungal strains, with promising results that warrant further investigation. The best antibacterial activity was observed for compound 5d (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide (Minimal inhibitory concentration, MIC at 37.9–113.8 μM, and Minimal bactericidal concentration MBC at 57.8–118.3 μM) .

- Anti-tumor Activity: Ongoing research is exploring the anti-tumor activity of (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide. Evaluation of the molecule's cytotoxicity has been mentioned, though conclusive results regarding anti-tumor properties are not yet established.

- Drug Development: The compound is a candidate for further research in drug development because its specific configuration and functional groups may influence its reactivity and interaction with biological targets.

Related Research

Other thiazolidinone derivatives have demonstrated diverse biological activities:

- N-(4-oxo-2-thioxothiazolidin-3-yl)carboxamides exhibit antimicrobial and antitumor actions . They also act as dual COX-1/2 and 5-LOX inhibitors, non-nucleoside inhibitors of Hepatitis C NS5b RNA polymerase, and HIV-1 reverse transcriptase inhibitors .

- Combining a thiazolidinone ring with other pharmacologically promising heterocycles is a strategy for developing new "drug-like" molecules with desired activity profiles . Studies show that combining a thiazolidinone core with an indole fragment results in compounds with high antimicrobial activity .

- All tested compounds exhibited antibacterial activity against eight Gram-positive and Gram-negative bacteria . Their activity exceeded those of ampicillin as well as streptomycin by 10–50 fold . The most sensitive bacterium was En. Cloacae, while E. coli was the most resistant one, followed by M. flavus . The most active compound appeared to be compound 8 with MIC at 0.004–0.03 mg/mL and MBC at 0.008–0.06 mg/mL .

- The antifungal activity of tested compounds was good to excellent with MIC in the range of 0.004–0.06 mg/mL, with compound 15 being the most potent . T. viride was the most sensitive fungal, while A. fumigatus was the most resistant one .

Data Table: Biological Activities of (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide Analogues

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Indole Derivatives | Indole core with various substitutions | Antimicrobial, anticancer |

| Thiazolidine Analogues | Thiazolidine ring with diverse groups | Anti-inflammatory |

Mecanismo De Acción

The mechanism of action of (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose, thereby regulating blood sugar levels . The compound may also interact with other enzymes and receptors, modulating various biological pathways.

Comparación Con Compuestos Similares

Key Findings :

- Compound 5d (4-hydroxybenzamide analog) shows the best antibacterial activity (MIC 37.9 μM against S. aureus) and low cytotoxicity, making it a lead candidate .

- Carboxylic acid derivatives (e.g., propanoic and hexanoic acid chains) exhibit variable solubility and target engagement. For example, hexanoic acid derivatives may enhance binding to lysosomal protective proteins or thromboxane-A synthase .

- Methoxy-indole substitutions (e.g., compound 5g) improve antifungal activity but require higher MICs compared to 5d .

Pharmacokinetic and Target Engagement Profiles

ADMET Properties

- (Z)-3-(5-((1H-Indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid: SwissADME Prediction: High gastrointestinal absorption; blood-brain barrier permeability unlikely. Top Targets: Lysosomal protective protein (UniprotID: P10619), thromboxane-A synthase (CHEMBL1835) .

- Hexanoic acid derivatives: Improved solubility due to the aliphatic chain, but reduced logP values compared to benzamide analogs .

Molecular Docking Insights

- Compound 5d: Docks effectively into bacterial enoyl-ACP reductase (FabI), a target critical for fatty acid synthesis in pathogens .

- Methoxy-substituted analogs : Show stronger binding to fungal cytochrome P450 enzymes, explaining their broader antifungal activity .

Cytotoxicity and Selectivity

Actividad Biológica

The compound (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide is a hybrid molecule that combines the thiazolidinone moiety with an indole structure, which has shown promising biological activities, particularly in antimicrobial and anticancer research. This article reviews various studies that investigate its biological activity, focusing on its antibacterial, antifungal, and anticancer properties.

Synthesis and Structural Characterization

The synthesis of the compound involves the condensation of 4-oxo-2-thioxothiazolidin derivatives with indole derivatives, typically carried out in an alcohol medium with ammonium acetate as a catalyst. The structural confirmation was achieved through techniques such as NMR spectroscopy, which confirmed the presence of characteristic proton signals corresponding to the synthesized compound's structure .

Antimicrobial Activity

A significant aspect of the biological activity of (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide is its antimicrobial efficacy:

Antibacterial Activity

The compound exhibits strong antibacterial activity against various Gram-positive and Gram-negative bacteria. Notably, it has been reported to outperform traditional antibiotics such as ampicillin and streptomycin by 10–50 times in certain cases. The minimum inhibitory concentration (MIC) values for the most active derivatives range from 0.004 to 0.06 mg/mL , indicating potent antibacterial effects .

| Compound ID | MIC (mg/mL) | MBC (mg/mL) | Sensitive Bacteria |

|---|---|---|---|

| 5d | 0.0379 - 0.1138 | 0.0578 - 0.1183 | Staphylococcus aureus, E. coli |

| 5g | 0.004 - 0.03 | 0.008 - 0.06 | Enterobacter cloacae |

| 5b | 0.056 - 0.12 | 0.1 - 0.15 | Listeria monocytogenes |

The compound's structure appears to enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Antifungal Activity

In addition to its antibacterial properties, this compound has also demonstrated antifungal activity with MIC values similar to those observed in antibacterial assays, particularly against fungi like Trichoderma viride and Aspergillus fumigatus. The compound's antifungal efficacy further supports its potential as a therapeutic agent .

Anticancer Properties

Recent studies have highlighted the anticancer potential of (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide:

The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. In vitro studies using colon adenocarcinoma cell lines demonstrated that this compound could significantly reduce cell viability at concentrations as low as 10 nM .

Case Studies

In a study involving multiple cancer cell lines, including MCF-7 and SK-MEL-5, it was found that treatment with this compound resulted in significant cytotoxic effects, with IC50 values indicating effective growth inhibition at micromolar concentrations . The compound's ability to modulate key signaling pathways associated with cancer progression further underscores its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.